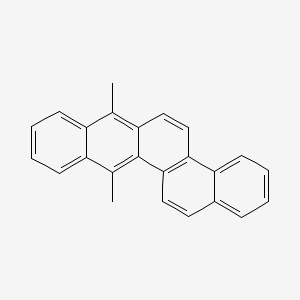

7,12-Dimethylbenzo(b)chrysene

Description

Structure

3D Structure

Properties

CAS No. |

16301-03-4 |

|---|---|

Molecular Formula |

C24H18 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3,10-dimethylpentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene |

InChI |

InChI=1S/C24H18/c1-15-18-8-5-6-9-19(18)16(2)24-20(15)13-14-22-21-10-4-3-7-17(21)11-12-23(22)24/h3-14H,1-2H3 |

InChI Key |

NSHRGRIFKGGQEI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC5=CC=CC=C53 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization in 7,12 Dimethylbenzo B Chrysene Research

Advanced Synthetic Routes to 7,12-Dimethylbenzo(b)chrysene and its Structural Analogs

The construction of the this compound carbon skeleton, a complex polycyclic system, necessitates sophisticated synthetic strategies. While a definitive, optimized route for this specific isomer is not widely documented, established methods for the synthesis of related PAHs, such as benzo[c]chrysene and its derivatives, offer valuable insights. One powerful and versatile method for the formation of carbon-carbon bonds in the synthesis of complex aromatic systems is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling of an organoboron compound with an organic halide is known for its high yields and tolerance of a wide range of functional groups, making it a suitable candidate for the intricate assembly of the benzo(b)chrysene (B1194189) core. unit.nonih.gov

For instance, a plausible approach could involve the coupling of a suitably substituted boronic acid derivative of a chrysene (B1668918) precursor with a halogenated aromatic partner to construct the final fused ring system. The strategic placement of the methyl groups at the 7 and 12 positions would require careful selection and synthesis of the starting materials.

Another established strategy for building complex PAH frameworks is the Diels-Alder reaction. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool for forming six-membered rings, a key structural motif in PAHs. The stereochemistry of the Diels-Alder reaction is well-defined, which is crucial for controlling the spatial arrangement of substituents in the final product. masterorganicchemistry.com The synthesis of this compound could potentially be achieved through a Diels-Alder reaction involving a diene and a dienophile that, upon subsequent aromatization, would yield the desired polycyclic structure. The stereochemical outcome of the cycloaddition is governed by the "endo rule," which typically favors the formation of the endo product due to secondary orbital interactions. youtube.com

Isomeric Purity Assessment and Stereochemical Control in Synthesis

Ensuring the isomeric purity of this compound is paramount for accurate biological and toxicological studies, as different isomers of PAHs can exhibit vastly different properties. The primary challenge lies in separating the target benzo(b)chrysene isomer from other potential isomers, such as the more commonly studied 7,12-dimethylbenz[a]anthracene (B13559) (DMBA).

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of PAH isomers. youtube.com The choice of the stationary phase is critical for achieving effective separation. Chiral stationary phases are particularly important for resolving enantiomers of chiral metabolites, such as dihydrodiols. mdpi.comwikipedia.org Gas chromatography-tandem mass spectrometry (GC-MS/MS) is another powerful analytical tool that can be used to differentiate between isomers based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Stereochemical control during the synthesis of this compound and its derivatives is essential, especially when targeting specific enantiomers of metabolites. As mentioned, the Diels-Alder reaction offers a degree of stereocontrol. masterorganicchemistry.com For the synthesis of optically active derivatives, such as diol epoxides, stereoselective synthetic routes are required. This can involve the use of chiral catalysts or resolving agents to separate enantiomers. For example, in the synthesis of related PAH epoxides, diastereomeric esters have been separated by HPLC to obtain optically pure enantiomers. cdc.gov

Preparation of Metabolically Relevant Derivatives for Investigative Purposes

To investigate the mechanisms of action of this compound, it is crucial to synthesize its metabolically relevant derivatives, such as dihydrodiols, diol epoxides, and hydroxymethyl derivatives. These metabolites are often the ultimate reactive species that interact with biological macromolecules like DNA.

The synthesis of dihydrodiols can be achieved through various methods, including the enzymatic conversion of the parent PAH using microsomal fractions or through chemical synthesis. tandfonline.comnih.gov For example, the synthesis of trans-dihydrodiols can be accomplished by the hydration of epoxides.

Epoxides, particularly diol epoxides, are key reactive intermediates. The synthesis of K-region arene oxides of related PAHs has been described and can serve as a template for this compound. wikipedia.orgtandfonline.com These syntheses often involve the epoxidation of the corresponding olefin.

Hydroxymethyl derivatives are also important metabolites. The preparation of hydroxymethyl derivatives of the related DMBA has been achieved through the reaction of the parent PAH with lead tetraacetate, followed by hydrolysis. acs.orgnih.gov This approach could potentially be adapted for the synthesis of 7-hydroxymethyl- and 12-hydroxymethyl-7,12-dimethylbenzo(b)chrysene.

The table below summarizes some of the key metabolically relevant derivatives and the general synthetic approaches that could be applied for their preparation in the context of this compound research.

| Derivative | General Synthetic Approach | Key Considerations |

| Dihydrodiols | Enzymatic conversion of parent PAH; Chemical synthesis via epoxide hydration. | Stereoselectivity of enzymatic reactions; Control of stereochemistry in chemical synthesis. |

| Diol Epoxides | Epoxidation of the corresponding dihydrodiol. | Regio- and stereoselectivity of the epoxidation reaction. |

| Hydroxymethyl Derivatives | Reaction with lead tetraacetate followed by hydrolysis. | Regioselectivity of the hydroxymethylation reaction. |

| DNA Adducts | In vitro reaction of reactive metabolites (e.g., diol epoxides) with DNA. | Identification and characterization of the specific adducts formed. nih.gov |

Metabolic Biotransformation Pathways: Theoretical and Experimental Investigations of 7,12 Dimethylbenzo B Chrysene

Comparative Analysis of Metabolic Profiles: 7,12-Dimethylbenzo(b)chrysene versus Carcinogenic Polycyclic Aromatic Hydrocarbons

Further research and publication on the specific biotransformation of this compound are required before a detailed and accurate article on this topic can be composed.

Molecular Interactions and Adduct Formation: Research Perspectives on 7,12 Dimethylbenzo B Chrysene

Theoretical Mechanisms of Covalent Binding to Biological Macromolecules

The carcinogenicity of many PAHs is not an inherent property of the parent molecule but is a consequence of their metabolic activation into highly reactive electrophilic species. For DMBA, two primary theoretical pathways have been investigated: the formation of bay-region diol-epoxides and one-electron oxidation.

The "bay-region" theory is a cornerstone of PAH carcinogenesis research. It posits that diol-epoxides in the bay region of a PAH, a sterically hindered concave area of the molecule, are particularly carcinogenic. The structure of DMBA features a distorted bay region due to significant steric hindrance, which is thought to influence its biological activity. nih.gov

Metabolic activation of DMBA can lead to the formation of various derivatives, but research suggests that a bay-region diol-epoxide is a key metabolite in its carcinogenic and mutagenic activity. nih.gov This process involves enzymatic conversion of the parent DMBA into a dihydrodiol, which is then further epoxidized to form a diol-epoxide. This highly reactive electrophile can then attack nucleophilic sites on DNA, forming stable covalent adducts. Studies have identified adducts resulting from the reaction of a DMBA bay-region diol-epoxide in various tissues. nih.gov Specifically, research on mouse skin has identified adducts formed from both syn- and anti-dihydrodiol epoxides binding to deoxyguanosine and deoxyadenosine residues in DNA. nih.gov The relative proportion of these adducts, particularly the syn-diol-epoxide:deoxyadenosine adduct, can increase with the dose of DMBA. nih.gov The conformation of these diol-epoxides, influenced by steric overcrowding from methyl groups, may affect their interaction with DNA. nih.govoup.com

An alternative pathway for the metabolic activation of PAHs is one-electron oxidation, which results in the formation of a radical cation. This reactive intermediate can then react with cellular nucleophiles, including DNA, either directly or after being converted to other reactive species. While the diol-epoxide pathway is extensively documented for DMBA, the potential role of one-electron oxidation has also been considered. The 7- and 12-positions of the DMBA molecule are known to be highly reactive. nih.gov While the provided research focuses heavily on the diol-epoxide pathway, the formation of radical cations is a recognized mechanism for other PAHs and remains a theoretical possibility for contributing to the genotoxicity of DMBA. Further research combining experimental and theoretical studies could clarify the relative contribution of one-electron oxidation to DMBA's adduct-forming potential. rsc.org

In Vitro Studies on DNA Adduct Formation Potential

In vitro systems have been invaluable in confirming the ability of metabolically activated DMBA to form DNA adducts. When primary cultures of mouse epidermal cells were treated with DMBA, DNA adduct profiles similar to those seen in vivo were observed. nih.gov Studies using rat liver microsomes for metabolic activation have demonstrated the formation of multiple DNA adducts upon reaction with calf thymus DNA. mdpi.comresearchgate.net Interestingly, these metabolically formed adducts differ from those created by photo-irradiation of DMBA, indicating that different activation pathways lead to distinct DNA-binding species. mdpi.comresearchgate.net Research on mammary epithelial cell cultures has also shown dose-dependent binding of DMBA to DNA. nih.gov These in vitro findings corroborate the principle that metabolic activation is a prerequisite for the covalent binding of DMBA to DNA.

| In Vitro System | Key Findings on DNA Adducts | Reference |

| Mouse Epidermal Cell Cultures | Formation of syn- and anti-diol-epoxide adducts. | nih.gov |

| Rat Liver Microsomes + Calf Thymus DNA | Multiple DNA adducts formed after metabolic activation. Adduct profile differs from photo-induced adducts. | mdpi.comresearchgate.net |

| Mammary Epithelial Cell Cultures | Dose-dependent covalent binding of DMBA to cellular DNA observed. | nih.gov |

Absence of Detected DNA Adducts and its Mechanistic Implications in Research

While DMBA is a potent adduct-forming agent, the relationship between the quantity of adducts and carcinogenic outcome is not always direct. For instance, higher levels of DMBA-DNA adducts have been found in non-target tissues like the liver compared to the target mammary tissue, suggesting that adduct formation alone is not a sufficient trigger for cancer induction. nih.gov

The importance of adduct formation is highlighted by studies on analogues of DMBA. The noncarcinogenic analogue 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA), when administered under identical conditions as DMBA, bound to DNA at significantly lower levels—only about 5-10% of that of the parent compound. nih.gov The adducts from 2F-DMBA were present in quantities too low for full characterization. nih.gov This implies that a certain threshold level of carcinogen-DNA adducts may be necessary, though not solely sufficient, for carcinogenesis to occur. nih.gov

Furthermore, research on inhibitors of carcinogenesis has shown complex results. Pretreatment with certain antioxidants did not reduce DMBA-DNA adduct formation in mouse skin, despite inhibiting tumor initiation. nih.gov This finding suggests that these agents may act on steps in the carcinogenic process other than the initial formation of DNA adducts. nih.gov Therefore, the absence or significant reduction of adducts, as seen with noncarcinogenic analogues, provides strong evidence for the crucial role of DNA binding in DMBA's mechanism of action, while the quantitative variations in adduct levels across tissues or with chemical inhibitors point to a more complex, multi-step process of carcinogenesis.

| Compound/Condition | Observation | Mechanistic Implication | Reference |

| DMBA in Target vs. Non-Target Tissue | Higher adduct levels in non-target (liver) than target (mammary) tissue. | Adduct formation is necessary but not solely sufficient for cancer induction. | nih.gov |

| 2-fluoro-7,12-dimethylbenz[a]anthracene (2F-DMBA) | Adduct levels are 5-10% of those formed by DMBA; the compound is noncarcinogenic. | A certain level of DNA adducts appears necessary for carcinogenesis. | nih.gov |

| DMBA with Antioxidant Inhibitors | No significant effect on overall DNA adduct formation. | The inhibitors may affect steps in tumor initiation other than adduct formation. | nih.gov |

Structure Activity Relationship Sar Studies for 7,12 Dimethylbenzo B Chrysene

Comparative Analysis of Structural Features and Observed Biological Activity: 7,12-Dimethylbenzo(b)chrysene versus 7,12-Dimethylbenz[a]anthracene (B13559)

The striking difference in the carcinogenic activity between this compound and its isomer, 7,12-Dimethylbenz[a]anthracene (DMBA), serves as a compelling case study in structure-activity relationships. DMBA is a well-established, potent carcinogen widely used in experimental cancer research. researchgate.net In contrast, studies on methylated benzo(b)chrysenes have indicated that they are generally inactive as carcinogens.

The primary distinction between these two molecules lies in the arrangement of their benzene (B151609) rings. Benzo(b)chrysene (B1194189) possesses a more linear and elongated structure compared to the more angular arrangement of benz[a]anthracene. This seemingly subtle difference in topology significantly impacts the electronic properties and the metabolic pathways of the molecules, which are crucial determinants of their carcinogenic potential. For a PAH to exert a carcinogenic effect, it typically requires metabolic activation to a reactive diol epoxide intermediate that can bind to DNA and initiate carcinogenesis. researchgate.net The geometry of the parent hydrocarbon influences the ease of this metabolic activation and the reactivity of the resulting metabolites.

Table 1: Comparative Overview of this compound and 7,12-Dimethylbenz[a]anthracene

| Feature | This compound | 7,12-Dimethylbenz[a]anthracene (DMBA) |

|---|---|---|

| Carcinogenic Activity | Generally considered inactive | Potent carcinogen |

| Molecular Structure | More linear chrysene (B1668918) backbone | Angular benz[a]anthracene backbone |

| Metabolic Activation | Less susceptible to forming carcinogenic metabolites | Readily metabolized to a bay-region diol epoxide |

Role of Methylation Pattern and the Presence of a K-Region in Carcinogenic Inactivity

The position of methyl groups on a PAH can dramatically influence its carcinogenicity. In some cases, methylation can enhance carcinogenic activity, while in others, it can diminish or abolish it. For this compound, the specific arrangement of the methyl groups at the 7 and 12 positions on the benzo(b)chrysene skeleton contributes to its lack of carcinogenicity. These methyl groups can sterically hinder the metabolic enzymes from accessing the sites on the molecule that would need to be oxidized to form a carcinogenic diol epoxide.

The "K-region" is an area of a PAH molecule characterized by a high degree of localized π-electron density, making it susceptible to chemical reactions. While the K-region was initially thought to be directly involved in the carcinogenicity of PAHs, the "bay-region" theory has since become more widely accepted as a better predictor of carcinogenic potential. The bay-region is a sterically hindered area adjacent to a benzene ring. The formation of a diol epoxide in the bay-region often leads to a highly reactive ultimate carcinogen.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding the structure-activity relationships of molecules like this compound without the need for extensive and costly animal testing. These methods can calculate various molecular properties that are believed to be important for biological activity.

Application of Molecular Orbital Theory and Electronic Descriptors in Activity Prediction

Molecular orbital theory can be used to calculate the electronic properties of PAHs, which can, in turn, be correlated with their carcinogenic activity. Various electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the reactivity of a molecule. For a PAH to be carcinogenic, it must be able to be oxidized by metabolic enzymes and its ultimate metabolite must be able to react with DNA.

Theoretical models have been proposed to correlate electronic indices with carcinogenic activity. These models can help to screen potential carcinogens and provide insights into the chemical mechanisms of carcinogenesis. While specific calculations for this compound are not widely reported in the readily available literature, the general principles of molecular orbital theory would predict that its electronic structure is less favorable for the formation of a reactive bay-region carbocation compared to a potent carcinogen like DMBA.

Electrostatic Potential Mapping for Activity Assessment

Electrostatic potential mapping is a computational technique that visualizes the distribution of charge on the surface of a molecule. Regions of negative electrostatic potential are indicative of areas that are rich in electrons and are therefore susceptible to attack by electrophiles, such as the positively charged species involved in metabolic activation.

For many carcinogenic PAHs, electrostatic potential maps reveal specific patterns of negative potential that are associated with their biological activity. researchgate.net For instance, the presence of two regions of significant negative potential on opposite sides of the molecule, suitably located with respect to each other, has been speculated to be a key factor in hydrocarbon carcinogenicity. researchgate.net In the case of this compound, it is hypothesized that its electrostatic potential map does not show the optimal distribution of negative potential required for the interactions with metabolic enzymes that lead to the formation of a carcinogenic ultimate metabolite.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a crucial role in the biological activity of PAHs. The metabolic activation of these molecules by enzymes is often highly stereoselective, meaning that only one of a number of possible stereoisomers of a metabolite is formed. Furthermore, the interaction of the ultimate carcinogenic metabolites with DNA is also stereospecific.

The metabolism of PAHs proceeds through the formation of arene oxides, which are then hydrated by epoxide hydrolase to form trans-dihydrodiols. These dihydrodiols can then be further epoxidized to form diol epoxides. The relative orientation of the hydroxyl and epoxide groups in the diol epoxide (syn or anti) and the absolute configuration (R or S) at each chiral center are critical determinants of carcinogenic activity.

For this compound, even if it were to be metabolized to a diol epoxide, the specific stereochemistry of the resulting metabolite would be a key factor in its ability to interact with DNA. It is plausible that the stereoisomers that may be formed from this compound are not in the correct configuration to effectively bind to the active sites of DNA and cause the mutations that lead to cancer. The degradation of the related compound, 7,12-dimethylbenz[a]anthracene, by certain bacteria has been shown to be highly regio- and stereoselective, highlighting the importance of stereochemical factors in the metabolism of these molecules. nih.gov

Mechanisms of Biological Inactivity: Academic Hypotheses for 7,12 Dimethylbenzo B Chrysene

Investigation of Enhanced Metabolic Detoxification Pathways as a Contributory Factor

One leading hypothesis for the biological inactivity of certain PAHs is their efficient detoxification through metabolic pathways. For 7,12-Dimethylbenzo(b)chrysene, the specific positioning of the methyl groups at the 7 and 12 positions may facilitate rapid enzymatic detoxification, preventing the accumulation of carcinogenic intermediates.

Furthermore, the methyl groups on this compound might enhance the activity of phase II detoxification enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). These enzymes conjugate reactive metabolites with endogenous molecules, rendering them more water-soluble and facilitating their elimination from the body. An upregulation or higher affinity of these enzymes for metabolites of this compound could represent a significant pathway to its biological inertness.

| Metabolic Pathway | Potential Role in Inactivity of this compound | Supporting Evidence from Related Compounds |

| Side-Chain Oxidation | Preferential oxidation of the methyl groups to hydroxymethyl and then to carboxylic acid derivatives, which are more easily excreted. | Studies on alkylated phenanthrenes show a shift from ring oxidation to side-chain oxidation with increasing alkyl chain length, reducing mutagenicity. |

| Phase II Conjugation | Enhanced conjugation of any formed reactive metabolites by enzymes like GSTs and UGTs, leading to rapid detoxification and excretion. | The efficiency of phase II enzyme conjugation is a known determinant of PAH carcinogenicity. |

Hypothesis of Impaired Formation of Critical Reactive Metabolites

The carcinogenicity of many PAHs is dependent on their metabolic activation to highly reactive electrophilic species, such as diol epoxides, which can form covalent adducts with DNA, leading to mutations. A key hypothesis for the biological inactivity of this compound is that the specific arrangement of its methyl groups hinders the formation of these critical reactive metabolites.

The "bay region" theory of PAH carcinogenesis posits that diol epoxides with an epoxide ring in a sterically hindered bay region are particularly carcinogenic. The methyl groups in this compound are not located in positions that would necessarily enhance the formation or reactivity of a bay-region diol epoxide. In contrast, for a highly carcinogenic compound like 5-methylchrysene, the methyl group is situated in the bay region, which is thought to create steric hindrance that forces the epoxide ring into a conformation that is more reactive with DNA. oup.com

The metabolic activation of PAHs is a multi-step process involving cytochrome P450 enzymes. The methyl groups at the 7 and 12 positions of the benzo(b)chrysene (B1194189) backbone could sterically hinder the approach of these enzymes to the specific bonds that need to be oxidized to form the precursor dihydrodiols of the ultimate carcinogenic diol epoxides. This steric hindrance could effectively block the metabolic activation pathway.

| Metabolite | Role in Carcinogenesis | Hypothesized Impact of 7,12-Dimethyl Substitution |

| Diol Epoxides | Ultimate carcinogenic metabolites that bind to DNA. | The methyl groups may sterically hinder the enzymatic formation of the necessary precursor dihydrodiols, thus preventing diol epoxide formation. |

| Radical Cations | Another class of reactive intermediates formed through one-electron oxidation. | The electronic effects of the methyl groups at the 7 and 12 positions may not favor the formation or stability of a reactive radical cation. |

Analysis of Steric Hindrance or Electronic Factors Limiting Key Molecular Interactions

Beyond influencing metabolic pathways, the structural features of this compound could directly impede its ability to interact with key biological macromolecules, rendering it inactive. This can be attributed to both steric and electronic factors.

The planarity of a PAH molecule is often crucial for its ability to intercalate into DNA, a step that can precede covalent adduct formation. The presence of two methyl groups on the benzo(b)chrysene structure could introduce a degree of non-planarity, which would reduce its affinity for DNA intercalation.

Furthermore, for a PAH to be metabolized by cytochrome P450 enzymes, it must first bind to the active site of the enzyme. The size and shape of the PAH, including its substituents, are critical for this binding. The methyl groups of this compound might be positioned in such a way that they sterically clash with amino acid residues in the active site of the necessary P450 isoforms, preventing effective binding and subsequent metabolism.

The electronic properties of the aromatic system are also modified by the presence of methyl groups. Methyl groups are electron-donating, which can alter the electron density at various points in the aromatic rings. These changes in electron distribution could disfavor the enzymatic reactions necessary for metabolic activation or reduce the reactivity of any metabolites that are formed. Studies on methylchrysenes have shown that the position of the methyl group has a profound effect on carcinogenicity, with 5-methylchrysene being a potent carcinogen, while 3- and 6-methylchrysene are strong tumor initiators, and other isomers are significantly less active. nih.govepa.gov This highlights the critical role of substituent position in determining biological activity.

| Molecular Interaction | Mechanism of Inactivity | Structural Feature of this compound |

| DNA Intercalation | Reduced ability to insert between DNA base pairs due to a non-planar structure. | Potential distortion of the planar aromatic system by the two methyl groups. |

| Enzyme Binding | Steric hindrance preventing access to the active site of metabolic enzymes (e.g., Cytochrome P450). | The size and position of the methyl groups may block the molecule from fitting into the enzyme's active site. |

| Electronic Effects | Altered electron density of the aromatic rings, making them less susceptible to enzymatic oxidation. | The electron-donating nature of the methyl groups may deactivate the specific regions of the molecule targeted by activating enzymes. |

Analytical Methodologies for Research on 7,12 Dimethylbenzo B Chrysene

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are fundamental for isolating 7,12-Dimethylbenzo(b)chrysene and its derivatives from intricate biological or environmental samples. These techniques provide the necessary separation power to resolve isomeric compounds and quantify analytes at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkylated PAHs

Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of thermally stable and volatile compounds like alkylated PAHs. diva-portal.orgnih.gov Its high chromatographic resolution, sensitivity, and selectivity make it ideal for identifying and quantifying this compound in various research samples. diva-portal.org The main challenge in the GC-MS analysis of PAHs is that many isomers have the same mass and similar fragmentation patterns, making chromatographic separation crucial. diva-portal.org

For complex samples, gas chromatography tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and lower detection limits. nih.govresearchgate.net This technique uses modes such as multiple reaction monitoring (MRM) to filter out matrix interferences, providing more reliable quantification at trace levels. researchgate.netshimadzu-webapp.eu In MRM, a specific precursor ion for the target analyte is selected and fragmented, and then a specific product ion is monitored. cedre.fr This high selectivity allows for the accurate quantification of target compounds even in the presence of co-eluting matrix components. hpst.cz The separation of critical isomers, such as chrysene (B1668918) and triphenylene, is a key performance indicator for these methods. shimadzu-webapp.eunih.gov

Table 1: Typical GC-MS/MS Parameters for Alkylated PAH Analysis| Parameter | Typical Condition | Reference |

|---|---|---|

| GC System | Agilent 8890 GC or similar | hpst.cz |

| Column | Select PAH column (30m x 0.25 mm, df = 0.15 µm) or similar | diva-portal.org |

| Carrier Gas | Helium or Hydrogen at a constant flow (e.g., 1.5-2 mL/min) | researchgate.netnih.gov |

| Inlet Mode | Pulsed Splitless | hpst.cz |

| Inlet Temperature | 320 °C | hpst.cznih.gov |

| Oven Program | Temperature gradient (e.g., initial 60°C, ramped to >300°C) | diva-portal.org |

| MS System | Triple Quadrupole (e.g., Agilent 7000D) | hpst.cz |

| Ionization Mode | Electron Ionization (EI) at 70 eV | diva-portal.org |

| MS Source Temp. | 320-340 °C | hpst.cznih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govresearchgate.netshimadzu-webapp.eu |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of the metabolites of this compound. nih.gov Since metabolic processes often introduce polar functional groups (e.g., hydroxyl, diol), the resulting products are less volatile and more suitable for LC-based separation than GC. sciex.com

Reversed-phase HPLC is the most common mode used for this purpose, typically employing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov A gradient elution, where the mobile phase composition is changed over the course of the analysis (e.g., by varying the ratio of acetonitrile (B52724) to water), is often required to achieve adequate separation of the various metabolites, which can span a wide range of polarities. diva-portal.orgcdc.gov Detectors commonly coupled with HPLC for PAH metabolite analysis include UV-Vis, diode array detectors (DAD), and fluorescence detectors, the last of which offers high sensitivity and selectivity for fluorescent compounds like PAHs. uci.edumdpi.com For unequivocal identification, HPLC systems can be coupled to mass spectrometers (LC-MS). sciex.com Studies on the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) have successfully used HPLC to separate and identify metabolites such as 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and various dihydrodiols. nih.govnih.govnih.gov

Table 2: Representative HPLC Conditions for PAH Metabolite Separation| Parameter | Typical Condition | Reference |

|---|---|---|

| LC System | UPLC or HPLC system | diva-portal.orgresearchgate.net |

| Column | Reversed-phase C18 (e.g., Zorbax ODS, Vydac C18) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water | diva-portal.orgcdc.gov |

| Flow Rate | Variable (e.g., 0.5-1.5 mL/min) | nih.gov |

| Detection | Diode Array Detector (DAD) or Fluorescence Detector (FLD) | uci.eduresearchgate.net |

| Injection Volume | 20-100 µL | uci.edu |

Spectroscopic Characterization Techniques for Research Materials

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of organic molecules, including PAHs. springernature.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. acs.org For a compound like this compound, ¹H NMR can confirm the number and location of protons on the aromatic rings and the methyl groups. researchgate.net The ring current effect in aromatic systems causes protons located in the plane of the ring to be shifted downfield (to a higher ppm), a characteristic feature in the ¹H NMR spectra of PAHs. rsc.orgaip.org

¹³C NMR, often used in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to distinguish between different types of carbon atoms (e.g., quaternary, CH, CH₂, CH₃), which is crucial for mapping the carbon skeleton of the parent molecule and its metabolites. acs.org This level of structural detail is vital for confirming the identity of synthesized standards or for identifying the structure of novel metabolites isolated from experimental systems. asm.org

Table 3: General ¹³C NMR Chemical Shift Ranges for Carbons in PAH Cores| Carbon Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Aromatic CH Carbons | 120 - 130 | acs.org |

| Aromatic Quaternary Carbons (fused rings) | 128 - 135 | acs.org |

| Methyl Carbons (attached to aromatic ring) | ~20 - 25 | General Knowledge |

Mass Spectrometry (MS) for Molecular Confirmation and Metabolite Identification

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and identifying its metabolites. cedre.fr In GC-MS analysis, the electron ionization (EI) source produces a molecular ion (M⁺˙), which confirms the molecular weight of the analyte. The resulting mass spectrum also contains a series of fragment ions that create a unique fingerprint, aiding in structural identification. diva-portal.org

For metabolite identification, particularly in LC-MS applications, softer ionization techniques like Atmospheric Pressure Photoionization (APPI) or Atmospheric Pressure Chemical Ionization (APCI) are often used. sciex.com Tandem mass spectrometry (MS/MS) is invaluable for structural characterization of metabolites. nih.gov In this approach, a specific metabolite ion (precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a set of product ions. cedre.fr The fragmentation pattern provides clues about the metabolite's structure, such as the location of added hydroxyl groups. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a metabolite, which greatly increases confidence in its identification. nih.gov

Advanced Detection Methods for Trace Analysis in Experimental Systems

Detecting and quantifying this compound and its metabolites at the very low concentrations often found in experimental systems requires highly sensitive and selective analytical techniques. The need for methods that can measure analytes at nanogram per liter (ng/L) or lower levels has driven the development of advanced analytical protocols. nih.gov

One such approach is the coupling of online solid-phase extraction (SPE) with LC-MS/MS. nih.govresearchgate.net This automated system preconcentrates the analytes from a large volume of a liquid sample onto an SPE cartridge, which is then automatically eluted onto the LC-MS/MS system. This process significantly improves detection limits and sample throughput while reducing manual labor and the use of toxic solvents. nih.govresearchgate.net

GC-MS/MS is another advanced technique that provides the selectivity needed for trace analysis in complex matrices like soil extracts or biological tissues. hpst.cznih.gov The use of MRM reduces chemical noise from the matrix, thereby enhancing the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). shimadzu-webapp.eu For ultimate sensitivity in toxicokinetic studies, Accelerator Mass Spectrometry (AMS) can be employed. nih.gov This technique allows for the quantification of isotopically labeled compounds (e.g., with ¹⁴C) at attomolar to zeptomolar concentrations, making it possible to study the fate of carcinogens at environmentally relevant exposure levels. nih.gov

Table 4: Comparison of Detection Limits for Advanced Analytical Methods| Technique | Typical Limit of Detection (LOD) | Application | Reference |

|---|---|---|---|

| GC-MS/MS (MRM) | 0.01 - 0.1 ng/mL | PAHs in fuel oil | cedre.fr |

| Online SPE-LC-MS/MS | Low ng/L | PAHs in environmental waters | nih.gov |

| UPLC-AMS | Attomole (10⁻¹⁸) to Zeptomole (10⁻²¹) | ¹⁴C-labeled compounds in human plasma | nih.gov |

Future Academic Research Directions and Unanswered Questions for 7,12 Dimethylbenzo B Chrysene

Elucidation of Comprehensive Metabolic Profiles and Intermediate Characterization

A significant gap in the current understanding of 7,12-Dimethylbenzo(b)chrysene lies in its metabolic fate. The metabolic activation of PAHs is a critical step in their mechanism of toxicity, often leading to the formation of reactive intermediates that can bind to cellular macromolecules like DNA. researchgate.netnih.gov For the related compound DMBA, metabolism proceeds through hydroxylation of the methyl groups and the formation of various dihydrodiols, such as the trans-3,4-diol and trans-8,9-diol. nih.govnih.gov These dihydrodiols can be further metabolized to highly reactive diol-epoxides, which are considered the ultimate carcinogenic metabolites. nih.govnih.gov

Future research must focus on identifying the specific metabolic pathways for this compound. This involves incubating the compound with liver microsomes or cultured cells capable of PAH metabolism and using advanced analytical techniques to separate and identify the resulting products.

Key research questions to be addressed include:

What are the primary initial oxidation products? Are they hydroxymethyl derivatives or ring-oxidized dihydrodiols?

Which cytochrome P450 (CYP) isozymes are primarily responsible for its metabolism?

Are bay or fjord region diol-epoxides formed, similar to other complex PAHs like benzo[c]chrysene? nih.gov

What is the full profile of phase II conjugation metabolites (e.g., glucuronide and sulfate (B86663) conjugates)?

High-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for the structural elucidation of these metabolites. nih.govnih.gov

| Research Step | Methodology | Expected Outcome | Rationale |

|---|---|---|---|

| In Vitro Metabolism | Incubation with rat or human liver microsomes (control and induced with agents like 3-methylcholanthrene). | Generation of a mixture of Phase I and Phase II metabolites. | Mimics hepatic metabolism to identify primary metabolic pathways. nih.gov |

| Metabolite Separation | High-Pressure Liquid Chromatography (HPLC) with UV-Vis detection. | Isolation of individual metabolite fractions. | Allows for quantification and purification of metabolites for further analysis. nih.gov |

| Structural Characterization | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. | Unambiguous identification of metabolite structures, including stereochemistry. | Crucial for determining the formation of potentially genotoxic intermediates like diol-epoxides. |

| CYP Isozyme Profiling | Incubation with a panel of recombinant human CYP enzymes. | Identification of the specific enzymes responsible for metabolic activation. | Helps predict inter-individual variability in susceptibility. nih.gov |

In-depth Computational Modeling of Reactivity, Binding Affinity, and Biological Interactions

Computational chemistry offers powerful tools to predict the biological activity of compounds before extensive laboratory testing. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to other PAHs to predict properties such as mutagenicity and phototoxicity based on molecular descriptors. unicamp.brqsardb.org For this compound, computational modeling can provide crucial insights into its potential reactivity and interactions.

Future research should focus on developing robust QSAR models that incorporate electronic and structural parameters. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and molecular shape indices. unicamp.br These models can predict the likelihood of the compound to form reactive epoxides and its potential to intercalate into DNA or bind to cellular receptors like the aryl hydrocarbon receptor (AhR). researchgate.net

Molecular docking simulations could further elucidate the binding affinity of this compound and its potential metabolites to the active sites of metabolizing enzymes (e.g., CYP1A1, CYP1B1) and DNA. This would help explain the metabolic profiles observed in laboratory studies and predict the specific DNA adducts that may form.

| Modeling Technique | Objective | Key Parameters to Calculate | Potential Insights |

|---|---|---|---|

| Quantum Mechanical Calculations | Predict chemical reactivity and ease of metabolic activation. | HOMO/LUMO energies, ionization potential, electron density maps. | Identification of the most likely sites for epoxidation on the molecule. |

| QSAR Modeling | Predict potential toxicity and biological activity. | Electronic descriptors, hydrophobicity (LogP), steric parameters. | Correlation of molecular structure with carcinogenic or other toxic endpoints. unicamp.br |

| Molecular Docking | Simulate binding to biological targets. | Binding energy, orientation within active sites of enzymes or DNA. | Understanding of enzyme specificity and the structural basis of DNA adduct formation. |

Exploration of Other Potential Biological Activities Beyond Carcinogenicity

While the primary concern for PAHs is their carcinogenic potential, many of these compounds exhibit a broader range of biological activities. nih.gov For instance, derivatives of the related compound chrysene (B1668918) are known to have estrogenic properties. wikipedia.org Furthermore, DMBA has been shown to be a potent immunosuppressive agent and can induce apoptosis in various cell types, including progenitor B lymphocytes. nih.gov

A crucial area for future research is to investigate whether this compound possesses similar non-carcinogenic activities. This requires screening the compound in a variety of bioassays. Studies should assess its potential for endocrine disruption by testing its ability to bind to and activate or inhibit hormone receptors such as the estrogen and androgen receptors. Its immunotoxic potential could be evaluated by examining its effects on the viability and function of immune cells like lymphocytes and macrophages. Understanding these additional activities is vital for a complete risk assessment of the compound.

Development of Novel Synthetic Routes for Isotopically Labeled Analogs for Mechanistic Studies

Mechanistic studies, particularly those involving metabolism and DNA adduct formation, are greatly enhanced by the use of isotopically labeled compounds (e.g., with 13C, 14C, or 3H). nih.govnih.gov Labeled analogs of this compound would serve as invaluable tools for tracing the compound's path through metabolic systems, quantifying its binding to DNA, and definitively identifying metabolite structures. dartmouth.edu

There is a pressing need to develop efficient, high-yield synthetic routes to produce these labeled standards. Modern synthetic methodologies, such as Suzuki coupling reactions, have been employed to synthesize metabolites of other PAHs and could be adapted for this purpose. researchgate.net The development of such synthetic pathways would represent a significant enabling step for future research, allowing for highly sensitive and specific experiments to unravel the precise mechanisms of action of this compound. These studies are essential for understanding why certain PAHs are more potent carcinogens than others and for developing strategies for mitigating their harmful effects. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 7,12-Dimethylbenzo(b)chrysene in laboratory settings?

- Methodological Answer :

- Use Class I, Type B biological safety hoods during preparation and handling to minimize aerosolization .

- Employ wet methods or HEPA-filtered vacuums for cleanup to avoid dust dispersion .

- Adhere to OSHA PPE standards (29 CFR 1910.132), including chemical-resistant gloves, lab coats, and eye protection .

- Store the compound in sealed containers away from light due to its polycyclic aromatic hydrocarbon (PAH) properties and carcinogenic potential .

Q. How should researchers design initial experiments to study the carcinogenic potential of this compound?

- Methodological Answer :

- In vivo models : Use rodent studies with controlled dosing (e.g., subcutaneous injection or topical application) to monitor tumor incidence over time .

- Metabolic activation : Include liver microsomal preparations to assess bioactivation via cytochrome P450 enzymes, as seen in mutagenicity assays like the Ames test .

- Controls : Compare results with non-carcinogenic PAHs and include sham-treated groups to isolate compound-specific effects .

- Data collection : Track tumor latency, multiplicity, and histopathology, ensuring replication across cohorts to validate findings .

Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with fluorescence detection for high sensitivity (LOD: ~0.1 µg/L) .

- Calibration : Prepare standards in matrices mimicking sample conditions (e.g., mineral oil or coal tar extracts) to account for matrix effects .

- Validation : Cross-check results with interlaboratory studies to ensure accuracy (e.g., EPA-accepted windows for PAH quantification) .

| Technique | Limit of Detection (LOD) | Accuracy (SD) | Reference |

|---|---|---|---|

| GC-MS | 0.2 µg/L | ±7.32 µg/L | |

| HPLC-Fluorescence | 0.1 µg/L | ±5.8 µg/L |

Advanced Research Questions

Q. How should researchers address contradictory data in carcinogenicity studies of this compound across different model systems?

- Methodological Answer :

- Metabolic profiling : Compare hepatic enzyme activity (e.g., glutathione S-transferase) between species to explain differential bioactivation .

- Dose-response analysis : Use pharmacokinetic modeling to reconcile disparities in tumor incidence, accounting for nonlinear metabolic saturation .

- Epigenetic factors : Investigate DNA adduct formation patterns using P-postlabeling to assess tissue-specific mutagenicity .

Q. What methodological approaches optimize the synthesis of this compound for high purity and yield?

- Methodological Answer :

- Multi-step synthesis : Start with benzanthracene precursors, using Friedel-Crafts alkylation for dimethyl group introduction .

- Purification : Employ silica gel chromatography followed by recrystallization in ethanol to remove polycyclic byproducts .

- Quality control : Validate purity via melting point analysis (expected range: 165–167°C) and NMR spectroscopy to confirm substituent positions .

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound?

- Methodological Answer :

- Isotopic tracing : Use C-labeled compound to track metabolite formation in vitro (e.g., 7-hydroxymethyl sulfate esters) .

- Enzyme inhibition assays : Apply CYP1A1/1B1 inhibitors to isolate contributions of specific isoforms to metabolic activation .

- Comparative studies : Replicate experiments across cell lines (e.g., HepG2 vs. primary hepatocytes) to identify model-dependent artifacts .

Q. What statistical methods are essential for analyzing dose-dependent carcinogenicity data?

- Methodological Answer :

- Non-parametric tests : Use Kaplan-Meier survival analysis for tumor latency data, comparing curves with log-rank tests .

- Multivariate regression : Control for confounding variables (e.g., animal weight, litter effects) in tumor multiplicity analysis .

- Uncertainty quantification : Report 95% confidence intervals for tumor incidence rates and apply Bonferroni correction for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.